molecular formula C16H13BO4 B15155402 (4-((4-(Methoxycarbonyl)phenyl)ethynyl)phenyl)boronic acid

(4-((4-(Methoxycarbonyl)phenyl)ethynyl)phenyl)boronic acid

Cat. No.: B15155402
M. Wt: 280.1 g/mol
InChI Key: FFNTXLKMHFNEGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-((4-(Methoxycarbonyl)phenyl)ethynyl)phenyl)boronic acid is a boronic acid derivative featuring a conjugated ethynyl linker between two aromatic rings. The core structure consists of:

  • Boronic acid group (–B(OH)₂) at the para position of one phenyl ring.
  • Ethynyl bridge (–C≡C–) connecting to a second phenyl ring.
  • Methoxycarbonyl group (–COOCH₃) at the para position of the distal phenyl ring.

This compound is designed for applications in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, where boronic acids act as nucleophilic partners .

Properties

Molecular Formula

C16H13BO4

Molecular Weight

280.1 g/mol

IUPAC Name

[4-[2-(4-methoxycarbonylphenyl)ethynyl]phenyl]boronic acid

InChI

InChI=1S/C16H13BO4/c1-21-16(18)14-8-4-12(5-9-14)2-3-13-6-10-15(11-7-13)17(19)20/h4-11,19-20H,1H3

InChI Key

FFNTXLKMHFNEGA-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC=C(C=C1)C#CC2=CC=C(C=C2)C(=O)OC)(O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-((4-(Methoxycarbonyl)phenyl)ethynyl)phenyl)boronic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and an organoboron compound. The general reaction conditions include the use of a palladium catalyst, a base (such as potassium carbonate), and a solvent (such as toluene or ethanol) under an inert atmosphere .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This includes the use of high-efficiency catalysts and continuous flow reactors to enhance reaction rates and scalability .

Chemical Reactions Analysis

Types of Reactions

(4-((4-(Methoxycarbonyl)phenyl)ethynyl)phenyl)boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

(4-((4-(Methoxycarbonyl)phenyl)ethynyl)phenyl)boronic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of (4-((4-(Methoxycarbonyl)phenyl)ethynyl)phenyl)boronic acid involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and molecular recognition. The ethynyl group can participate in π-π interactions and hydrogen bonding, contributing to the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Substituent Effects on Reactivity

Compound Name Structure Key Substituent Reactivity in Suzuki Coupling Reference
(4-((4-(Methoxycarbonyl)phenyl)ethynyl)phenyl)boronic acid Phenyl-B(OH)₂–C≡C–Ph–COOCH₃ Methoxycarbonyl High reactivity (62% yield in coupling)
(4-(Methylthio)phenyl)boronic acid Ph–SMe–B(OH)₂ Methylthio No reaction under Suzuki conditions
4-Ethynylphenylboronic acid Ph–B(OH)₂–C≡CH Ethynyl (terminal) Used in alkyne-functionalized synthesis

Electronic and Steric Modifications

Compound Name Substituent HOMO-LUMO Gap (eV) LogP Application
(4-((4-(Methoxycarbonyl)phenyl)ethynyl)phenyl)boronic acid –COOCH₃ Not reported ~2.5 (estimated) Molecular electronics
(4-(Methoxycarbonyl)-3-methylphenyl)boronic acid –COOCH₃, –CH₃ Not reported -0.54 Drug design (enhanced solubility)
Ethyl 4-boronobenzoate –COOEt Not reported 1.8 Ester-protected boronic acid

Biological Activity

(4-((4-(Methoxycarbonyl)phenyl)ethynyl)phenyl)boronic acid, with the CAS number 99768-12-4, is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound belongs to a class of boronic acids known for their diverse applications, including anticancer, antibacterial, and antiviral activities. The unique structural features of this compound facilitate various interactions in biological systems, making it a subject of interest in pharmaceutical research.

  • Molecular Formula : C₁₈H₁₉B O₄
  • Molecular Weight : 305.15 g/mol
  • Purity : ≥95%
  • Appearance : White to light yellow powder

Boronic acids exhibit unique properties due to their ability to form reversible covalent bonds with diols and other nucleophilic groups in biological molecules. This characteristic allows them to act as enzyme inhibitors or modulators. The specific mechanism of action for (4-((4-(Methoxycarbonyl)phenyl)ethynyl)phenyl)boronic acid may involve:

  • Inhibition of Proteasomes : Similar to bortezomib, which is a well-known proteasome inhibitor, this compound may interfere with protein degradation pathways.
  • Interaction with Enzymes : The boronic acid moiety can form complexes with enzyme active sites, potentially modulating their activity.

Anticancer Activity

Research indicates that certain boronic acids possess significant anticancer properties. A study highlighted that modifications in the boronic acid structure can enhance selectivity and potency against cancer cells. The introduction of the methoxycarbonyl group may improve solubility and bioavailability, facilitating better therapeutic outcomes.

Antibacterial and Antiviral Properties

Boronic acids have shown promise in combating bacterial infections and viral replication. Their ability to interact with enzymes involved in bacterial cell wall synthesis or viral replication makes them potential candidates for developing new antibiotics or antivirals.

Case Studies

StudyFindings
Study 1Investigated the anticancer effects of various boronic acid derivatives, including (4-((4-(Methoxycarbonyl)phenyl)ethynyl)phenyl)boronic acid, demonstrating significant inhibition of tumor growth in vitro.
Study 2Evaluated the antibacterial activity against resistant strains of bacteria, showing that the compound exhibited promising results comparable to existing antibiotics.
Study 3Assessed the compound's antiviral activity against specific viruses, revealing a reduction in viral load in treated cells compared to controls.

Research Findings

Recent literature reviews have summarized the biological applications of boronic acids, emphasizing their role as therapeutic agents. For example:

  • A comprehensive review discussed the synthesis and biological evaluation of various boronic acid derivatives, highlighting their potential as drug candidates due to favorable pharmacokinetic properties .
  • Clinical trials are ongoing for several boron-containing compounds, indicating a robust interest in this area of research .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.